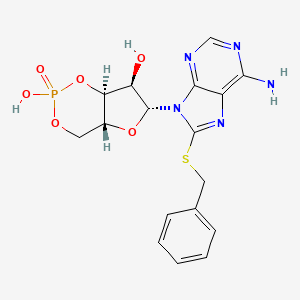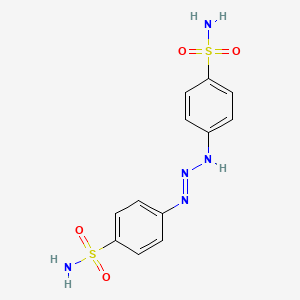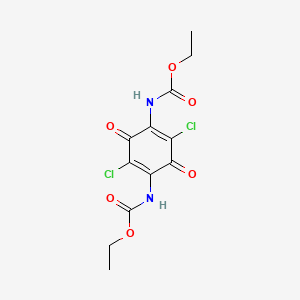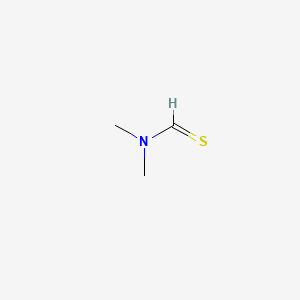
6-Methoxy-1-methylquinolin-1-ium iodide
Vue d'ensemble
Description
6-Methoxy-1-methylquinolin-1-ium iodide is a quinoline derivative, a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, like other quinolines, is known for its structural complexity and potential in various synthetic and analytical chemistry applications.
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 6-Methoxy-1-methylquinolin-1-ium iodide, involves several steps, including cyclization, nitrification, and chlorination, starting from simpler aromatic compounds. A method starting from 4-methoxyaniline through three steps including Cyclization, Nitrification, and Chlorination has been reported for a closely related compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 6-Methoxy-1-methylquinolin-1-ium iodide, features a complex aromatic system that can form various hydrogen bonds and assume different conformations in crystalline and solution states. For example, the molecular structure of 8-hydroxy-1-methylquinolinium iodide monohydrate has been studied by X-ray diffraction, FT-IR, 1H, and 13C NMR spectroscopy, showing intricate hydrogen bonding patterns (Barczyński et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including aminomethylation/hydrogenolysis, which are crucial for modifying their structure and enhancing their biological activities. A novel method involving direct metalation followed by cuprate-mediated methylation has been described for isoquinolines, a related compound class (Melzer, Felber, & Bracher, 2018).
Applications De Recherche Scientifique
Fluorescence Applications
6-Methoxy-1-methylquinolin-1-ium iodide has been identified for its potential in fluorescence applications. Geddes et al. (2001) described quinolinium dyes, including derivatives of 6-methylquinoline, as fluorescent halide-sensitive indicators. These dyes, reacting with methyl iodide, become water-soluble and demonstrate reduced fluorescence intensity in the presence of halide ions. This property allows the measurement of halide concentrations using Stern-Volmer kinetics, suggesting utility in physiological measurements and biological halide-sensing applications (Geddes, Apperson, Karolin, & Birch, 2001).
Molecular Structure Analysis
The molecular structure of quinolinium derivatives is another area of interest. The structural analysis of compounds like 9-O-Ethylberberrubinium iodide, closely related to 6-Methoxy-1-methylquinolin-1-ium iodide, reveals insights into intermolecular interactions and molecular symmetry. This can inform the development of novel compounds with specific molecular properties (Grundt, Pernat, Krivogorsky, Halverson, & Berry, 2010).
Synthetic Applications
In synthetic chemistry, compounds like 6-Methoxy-1-methylquinolin-1-ium iodide are key in creating new chemical entities. For instance, the work of Deligeorgiev et al. (2015) describes a solvent-free synthetic approach to quinolinium salts. The study demonstrates the synthesis of these salts at room temperature, suggesting a method for the efficient production of quinolinium-based compounds (Deligeorgiev, Kurutos, & Gadjev, 2015).
Nanoparticle Sizing
Quinolinium derivatives have also been applied in nanoparticle sizing. Geddes et al. (2000) developed quaternary salts of fluorescent dyes, including those derived from 6-methoxyquinoline, for binding to negatively charged colloidal silica particles. This application, leveraging the long fluorescence lifetimes of these dyes, facilitates accurate nanoparticle sizing, indicating potential in nanotechnology and material science research (Geddes, Apperson, & Birch, 2000).
Propriétés
IUPAC Name |
6-methoxy-1-methylquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO.HI/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12;/h3-8H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXUTNXIYGSZHT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944565 | |
| Record name | 6-Methoxy-1-methylquinolin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-methylquinolin-1-ium iodide | |
CAS RN |
21979-59-9 | |
| Record name | 6-Methoxy-1-methylquinolinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolinium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-1-methylquinolin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B1220918.png)

![N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)propane-1,3-diamine](/img/structure/B1220924.png)

![2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde](/img/structure/B1220926.png)



![8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol](/img/structure/B1220932.png)